molecular formula C23H18N2 B3360568 Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- CAS No. 89313-71-3

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)-

Cat. No.: B3360568
CAS No.: 89313-71-3
M. Wt: 322.4 g/mol
InChI Key: LVJDFANFMSSLQE-UHFFFAOYSA-N
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Description

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- is a heterocyclic compound that belongs to the acridine family It is characterized by its fused ring structure, which includes both acridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- typically involves the condensation of appropriate acridine and quinoline derivatives. One common method includes the reaction of 9-aminoacridine with 4-chloromethylquinoline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and acridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine and quinoline products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the acridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted acridine and quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.

    Medicine: Explored for its anticancer properties, as it can intercalate into DNA and disrupt the replication process in cancer cells.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of cancer cell proliferation and induce apoptosis. The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial properties, used as a disinfectant.

    Acriflavine: An acridine derivative used in the treatment of bacterial infections and as a fluorescent dye.

Uniqueness

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- is unique due to its dual acridine and quinoline structure, which enhances its intercalating ability and broadens its range of applications. Its specific substitution pattern also allows for targeted interactions with DNA and other biological molecules, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

9-(quinolin-4-ylmethyl)-9,10-dihydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14,20,25H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDFANFMSSLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525745
Record name 9-[(Quinolin-4-yl)methyl]-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89313-71-3
Record name 9-[(Quinolin-4-yl)methyl]-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)-
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